
2-amino-9-(2-methoxyethyl)-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-9-(2-methoxyethyl)-1H-purin-6-one is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one can be achieved through several methods. One common approach involves the reaction of 2-aminoadenosine with methylsulfonyl chloride to produce 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside, which can then be enzymatically converted to the target compound . Another method involves the use of Grignard reagents to add substituents to the purine base, followed by aromatization to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and characterization.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-9-(2-methoxyethyl)-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the purine ring.
Substitution: Common in the synthesis of nucleoside analogs, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purines, while substitution can produce various nucleoside analogs with different biological properties .
Applications De Recherche Scientifique
2-amino-9-(2-methoxyethyl)-1H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid chemistry and potential as a mutagen.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to mutagenesis or inhibition of viral replication, making it a candidate for antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-aminoadenosine
- 2,6-diaminopurine
- 2’-O-methyladenosine
Uniqueness
2-amino-9-(2-methoxyethyl)-1H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H11N5O2 |
|---|---|
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
2-amino-9-(2-methoxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-15-3-2-13-4-10-5-6(13)11-8(9)12-7(5)14/h4H,2-3H2,1H3,(H3,9,11,12,14) |
Clé InChI |
MYBJFXUHGPFBOP-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=NC2=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
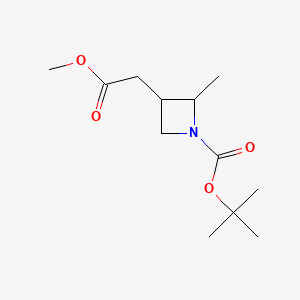
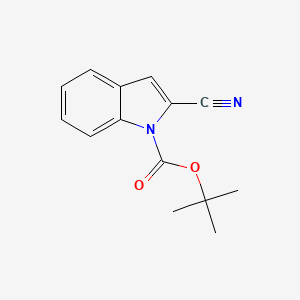
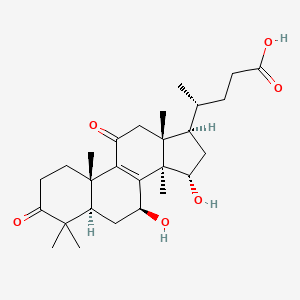
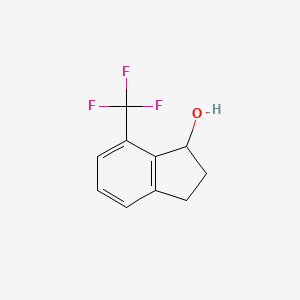

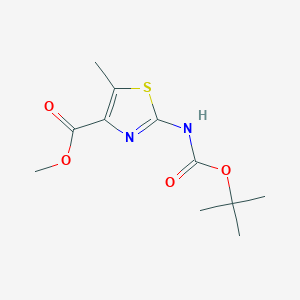

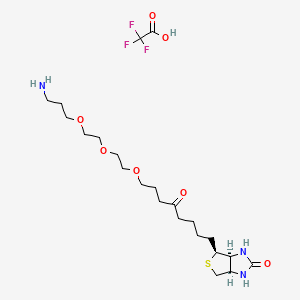
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
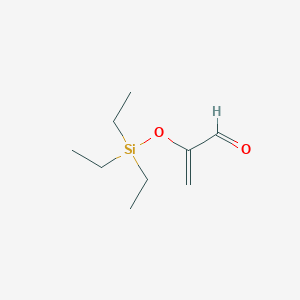
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)

![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)
